molecular formula C13H10N4OS B12811895 (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one CAS No. 58930-42-0

(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one

Cat. No.: B12811895
CAS No.: 58930-42-0
M. Wt: 270.31 g/mol
InChI Key: UEHMMMQKAPTUHW-UHFFFAOYSA-N
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Description

(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a pyrimidine ring and a phenylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one typically involves the condensation of a pyrimidine derivative with a thiazolidinone precursor. One common method involves the reaction of 2-aminopyrimidine with phenyl isothiocyanate to form the intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one serves as a versatile intermediate for the synthesis of more complex molecules

Biology and Medicine

This compound has shown potential as a pharmacophore in medicinal chemistry. It exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its use in drug design and development, particularly for targeting specific enzymes and receptors.

Industry

In the material science field, this compound is being investigated for its potential use in the development of organic semiconductors and light-emitting diodes (OLEDs). Its ability to form self-assembled monolayers on surfaces makes it a candidate for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In cancer research, it is believed to induce apoptosis in cancer cells by interacting with specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(Phenylimino)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one: shares structural similarities with other thiazolidinone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its fused pyrimidine-thiazolidinone structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

58930-42-0

Molecular Formula

C13H10N4OS

Molecular Weight

270.31 g/mol

IUPAC Name

2-phenylimino-3-pyrimidin-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H10N4OS/c18-11-9-19-13(16-10-5-2-1-3-6-10)17(11)12-14-7-4-8-15-12/h1-8H,9H2

InChI Key

UEHMMMQKAPTUHW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=NC=CC=N3

Origin of Product

United States

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